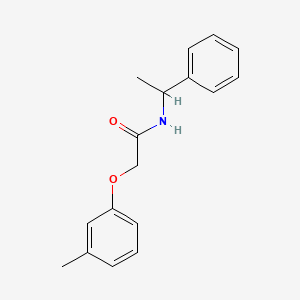
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, MPPEA has been found to have unique properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with dopamine, serotonin, and norepinephrine receptors, as well as with enzymes such as MAO-A and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of reward and pleasure. It has also been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its unique pharmacological profile. It has been found to have a wide range of effects on different receptors and enzymes in the body, making it a valuable tool for studying the mechanisms underlying various diseases and disorders. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab settings.
Future Directions
There are many potential future directions for research involving 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for various mood disorders, including depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and related disorders. Additionally, there is potential for the development of new drugs based on the structure of this compound, which may have improved pharmacological properties and fewer side effects than existing treatments.
Synthesis Methods
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-methylphenoxy)acetyl chloride with N-(1-phenylethyl)amine in the presence of a base. Other methods involve the use of different reagents and solvents, depending on the desired yield and purity of the final product.
Scientific Research Applications
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. This makes this compound a valuable tool for studying the neural mechanisms underlying addiction and related disorders.
In pharmacology, this compound has been found to have a wide range of effects on different receptors and enzymes in the body. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This makes this compound a potential treatment for depression and other mood disorders.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAGZUFFLPAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5148618.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)

![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)

